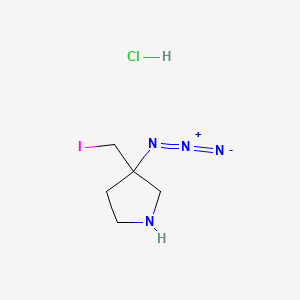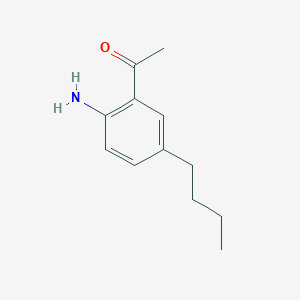
1-(2-Amino-5-butylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-butylphenyl)ethanone is an organic compound with the molecular formula C12H17NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and a butyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-butylphenyl)ethanone can be synthesized through several methods. One common approach involves the acylation of 2-amino-5-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the reduction of 1-(2-nitro-5-butylphenyl)ethanone, which can be prepared by nitration of 1-(5-butylphenyl)ethanone followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(2-Amino-5-butylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives or sulfonated compounds.
科学的研究の応用
1-(2-Amino-5-butylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Amino-5-butylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the butyl group may influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
1-(2-Aminophenyl)ethanone: Lacks the butyl group, making it less lipophilic.
1-(2-Amino-4-methylphenyl)ethanone: Contains a methyl group instead of a butyl group, affecting its steric and electronic properties.
1-(2-Amino-5-ethylphenyl)ethanone: Has an ethyl group, offering different hydrophobic interactions compared to the butyl group.
Uniqueness
1-(2-Amino-5-butylphenyl)ethanone is unique due to the presence of the butyl group, which enhances its hydrophobicity and may influence its biological activity and solubility in organic solvents. This structural feature can be exploited to design compounds with specific properties for targeted applications.
特性
CAS番号 |
90033-63-9 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
1-(2-amino-5-butylphenyl)ethanone |
InChI |
InChI=1S/C12H17NO/c1-3-4-5-10-6-7-12(13)11(8-10)9(2)14/h6-8H,3-5,13H2,1-2H3 |
InChIキー |
KRLNHJAILMWFLL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


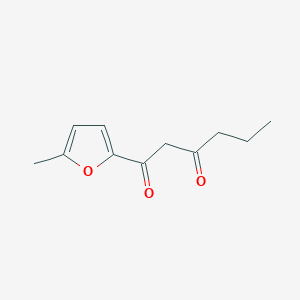
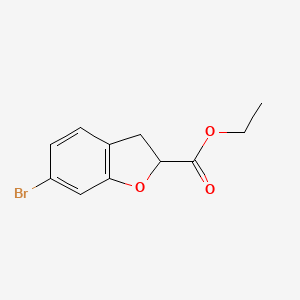


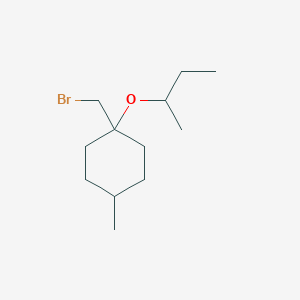
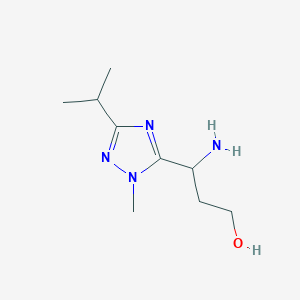

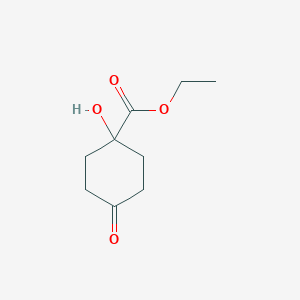
![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)
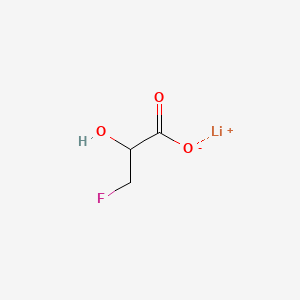
![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
